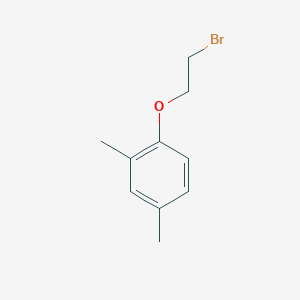

1-(2-Bromoethoxy)-2,4-dimethylbenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-bromoethoxy)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFABTWHRMOSZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629778 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-35-6 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 1-(2-Bromoethoxy)-2,4-dimethylbenzene from 2,4-Dimethylphenol

Abstract

This comprehensive technical guide details the synthesis of 1-(2-bromoethoxy)-2,4-dimethylbenzene, a key intermediate in pharmaceutical and materials science. The synthesis is achieved through a classic Williamson ether synthesis, reacting 2,4-dimethylphenol with 1,2-dibromoethane. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, safety precautions, and characterization data. The guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights to ensure a successful and reproducible synthesis.

Introduction

This compound is a valuable bifunctional molecule, possessing both an ether linkage and a reactive alkyl bromide. This structure makes it an important building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functionalized polymers. The Williamson ether synthesis is a reliable and time-tested method for preparing such aryl ethers.[1] This reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[2][3] This guide focuses on the specific application of this synthesis using 2,4-dimethylphenol and an excess of 1,2-dibromoethane to favor mono-alkylation.

Reaction Scheme and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Step 1: Deprotonation The reaction is initiated by the deprotonation of the acidic phenolic proton of 2,4-dimethylphenol using a suitable base, such as potassium carbonate (K₂CO₃), to form the potassium 2,4-dimethylphenoxide intermediate.[4][5] This step is crucial as it generates a potent nucleophile.

Step 2: Nucleophilic Attack The resulting phenoxide ion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This concerted step involves the formation of a new carbon-oxygen bond and the simultaneous cleavage of a carbon-bromine bond, displacing a bromide ion as the leaving group.[2][6]

Overall Reaction:

(A chemical drawing showing 2,4-dimethylphenol reacting with 1,2-dibromoethane in the presence of K₂CO₃ and a solvent like acetone or DMF to yield this compound and KBr + KHCO₃ as byproducts.)

The use of a polar aprotic solvent like acetone or dimethylformamide (DMF) is recommended as it effectively solvates the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction.[4][5]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and includes steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2,4-Dimethylphenol | 122.16 | 5.00 g | 40.9 | 1.0 |

| 1,2-Dibromoethane | 187.86 | 23.0 g (10.6 mL) | 122.4 | 3.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 8.48 g | 61.4 | 1.5 |

| Acetone (anhydrous) | 58.08 | 100 mL | - | - |

| Diethyl Ether | 74.12 | As needed | - | - |

| Saturated NaCl solution (Brine) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylphenol (5.00 g, 40.9 mmol) and anhydrous potassium carbonate (8.48 g, 61.4 mmol).

-

Solvent and Reagent Addition: Add 100 mL of anhydrous acetone to the flask. Begin stirring the suspension. Add 1,2-dibromoethane (10.6 mL, 122.4 mmol) to the mixture using a syringe or dropping funnel.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 12-16 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2,4-dimethylphenol spot.

-

Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (KBr, KHCO₃, and excess K₂CO₃) using a Buchner funnel and wash the solid cake with a small amount of fresh acetone.

-

Workup - Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting oily residue in diethyl ether (approx. 100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and finally with saturated brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process from setup to final product isolation.

Caption: A flowchart of the synthesis protocol.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2,4-Dimethylphenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[8][9] It is also corrosive.[10] Handle with extreme care.

-

1,2-Dibromoethane: A highly toxic and carcinogenic substance. It is a suspected mutagen. All handling should be done with extreme caution to avoid inhalation, ingestion, or skin contact.

-

Acetone: A highly flammable liquid.[11] Ensure there are no open flames or spark sources in the vicinity of the reaction.

-

Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons, methylene protons of the ethoxy chain, and methyl group protons on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct peaks for all unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: Key absorptions would include C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight, along with a characteristic isotopic pattern for the bromine atom.

Conclusion

The Williamson ether synthesis provides an effective and straightforward route to this compound from 2,4-dimethylphenol. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents, and adhering to the detailed protocol and safety guidelines presented, researchers can reliably synthesize this versatile chemical intermediate. The procedure is robust and can be adapted for various scales, making it a valuable addition to the synthetic chemist's toolkit.

References

-

Unknown. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]

-

Kohout, M. (2014). Can anyone help me with a Williamson ether synthesis? ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Unknown. (n.d.). Williamson Ether Synthesis. Edubirdie. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]

-

Unknown. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

-

Unknown. (n.d.). Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]

-

Unknown. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. SynArchive. Retrieved from [Link]

-

Unknown. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

-

Agilent Technologies, Inc. (2019). 2,4-Dimethylphenol Standard - Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). 2,4-Dimethylphenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethylphenol, 99%. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Unknown. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Hive. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,5-Dibromo-2,4-dimethoxybenzene. PMC. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. echemi.com [echemi.com]

- 11. agilent.com [agilent.com]

1H NMR and 13C NMR characterization of 1-(2-bromoethoxy)-2,4-dimethylbenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(2-bromoethoxy)-2,4-dimethylbenzene

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable analytical technique in the realm of chemical sciences, particularly for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it a cornerstone of modern research, from fundamental chemical synthesis to pharmaceutical drug development. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic ether.

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of spectral data. It endeavors to explain the causal relationships between the molecular structure and the observed NMR parameters. By grounding the interpretation in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects, this guide serves as a practical reference for the comprehensive characterization of this and structurally related compounds.

Molecular Structure and Predicted Spectroscopic Features

The first step in any NMR analysis is a thorough examination of the molecule's structure to predict the number and type of signals. The structure of this compound is shown below.

Structure:

Based on this structure, we can predict the following features:

-

¹H NMR: The molecule possesses seven distinct proton environments.

-

Aromatic Region: There are three aromatic protons on a 1,2,4-trisubstituted ring. Due to their unique positions relative to the three different substituents, they are chemically non-equivalent and will likely appear as a singlet, a doublet, and a doublet, or more complex second-order patterns. Substituents on a benzene ring influence the chemical shifts of the ring protons; electron-donating groups like alkoxy and alkyl groups tend to shift ortho and para protons upfield (to a lower ppm value).[1][2]

-

Aliphatic Region (Ethoxy group): The two methylene groups (-O-CH₂- and -CH₂-Br) are adjacent to each other. We expect them to appear as two triplets, with the methylene group attached to the bromine being further downfield due to the deshielding effect of the electronegative halogen.

-

Aliphatic Region (Methyl groups): The two methyl groups are attached to the aromatic ring at positions 2 and 4. They are in different chemical environments and should appear as two distinct singlets.

-

-

¹³C NMR: The molecule has ten unique carbon atoms, which should result in ten distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

Aromatic Region: Six signals are expected for the six carbons of the benzene ring. The chemical shifts are influenced by the attached substituents.[3][4] Carbons bearing substituents (C1, C2, C4) will have distinct chemical shifts compared to those bearing hydrogens (C3, C5, C6).

-

Aliphatic Region: Four signals are expected: one for each of the two methylene carbons in the bromoethoxy chain and one for each of the two methyl carbons.

-

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0.00 ppm.[5] Modern spectrometers often reference the spectrum to the residual solvent peak.[6]

NMR Data Acquisition

The following is a representative workflow for acquiring NMR data.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Typical Acquisition Parameters:

-

Spectrometer: 400 MHz or 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

-

¹³C NMR: 512-1024 scans, relaxation delay (d1) of 2-5 seconds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information for assigning the proton structure. The predicted chemical shifts (δ) in ppm, multiplicities, coupling constants (J) in Hz, and integrations are summarized below.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~7.05 | d | 1H | J(H6-H5) ≈ 8.0 (ortho) |

| H-5 | ~6.75 | dd | 1H | J(H5-H6) ≈ 8.0 (ortho), J(H5-H3) ≈ 2.0 (meta) |

| H-3 | ~6.70 | d | 1H | J(H3-H5) ≈ 2.0 (meta) |

| -O-CH ₂- | ~4.25 | t | 2H | J ≈ 6.0 (vicinal) |

| -CH ₂-Br | ~3.65 | t | 2H | J ≈ 6.0 (vicinal) |

| C4-CH ₃ | ~2.30 | s | 3H | - |

| C2-CH ₃ | ~2.20 | s | 3H | - |

Detailed ¹H Signal Interpretation

-

Aromatic Protons (H-3, H-5, H-6):

-

The proton at position 6 (H-6) is ortho to the C2-methyl group and meta to the C4-methyl group. It has only one ortho neighbor (H-5), so it is expected to be a doublet.

-

The proton at position 5 (H-5) is ortho to both the C4-methyl group and H-6, and meta to H-3. It will be split by both H-6 (ortho coupling, J ≈ 7-10 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.[1]

-

The proton at position 3 (H-3) is ortho to the C4-methyl and C2-methyl groups and meta to H-5. It is expected to be a doublet due to the small meta coupling. The electron-donating nature of the alkoxy and two methyl groups will shield these protons, placing them in the ~6.7-7.1 ppm range.[2]

-

-

Bromoethoxy Protons (-OCH₂CH₂Br):

-

The methylene protons adjacent to the oxygen (-O-CH₂-) are deshielded by the electronegative oxygen atom and are expected around 4.25 ppm. They are coupled to the adjacent -CH₂-Br protons, appearing as a triplet.

-

The methylene protons adjacent to the bromine (-CH₂-Br) are deshielded by the electronegative bromine atom, appearing around 3.65 ppm. They are coupled to the -O-CH₂- protons, also resulting in a triplet. The three-bond (vicinal) coupling constant (³J) for freely rotating alkyl chains is typically in the range of 6-8 Hz.[7][8]

-

-

Methyl Protons (-CH₃):

-

The two methyl groups are in non-equivalent positions on the aromatic ring. They are not coupled to any adjacent protons and will therefore appear as two distinct singlets. Their chemical shifts will be in the typical benzylic proton range of ~2.2-2.3 ppm.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom gives a single peak.

| Signal Assignment | Predicted δ (ppm) |

| C1 (-O-) | ~155 |

| C2 (-CH₃) | ~138 |

| C4 (-CH₃) | ~130 |

| C6 | ~128 |

| C5 | ~115 |

| C3 | ~112 |

| -O-C H₂- | ~68 |

| -C H₂-Br | ~30 |

| C4-C H₃ | ~21 |

| C2-C H₃ | ~16 |

Detailed ¹³C Signal Interpretation

-

Aromatic Carbons (C1-C6):

-

The six aromatic carbons are all non-equivalent and will produce six distinct signals in the range of ~110-160 ppm.[2]

-

C1: This carbon is directly attached to the highly electronegative oxygen atom of the ether, causing it to be the most deshielded of the aromatic carbons, appearing furthest downfield (~155 ppm).

-

C2 & C4: These carbons are attached to the methyl groups and will appear at intermediate shifts within the aromatic region. Their exact positions are influenced by the combined electronic effects of all substituents.[3][9]

-

C3, C5, C6: These carbons are attached to hydrogen atoms. Their chemical shifts are influenced by their position relative to the electron-donating substituents. Typically, carbons ortho and para to strong donating groups are shielded (shifted upfield).[3]

-

-

Aliphatic Carbons (-OCH₂CH₂Br and -CH₃):

-

-O-CH₂-: The carbon attached to the oxygen is deshielded and expected around 68 ppm.

-

-CH₂-Br: The carbon attached to the bromine is also deshielded, but less so than the oxygen-bound carbon, and is expected around 30 ppm.

-

-CH₃ groups: The two methyl carbons will appear in the upfield region of the spectrum, typically between 15 and 22 ppm.

-

Corroborative Analysis using 2D NMR

To unequivocally confirm the assignments made from 1D spectra, two-dimensional (2D) NMR experiments are invaluable.

Caption: Logical workflow for structural confirmation using 2D NMR techniques.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling correlations. It would show a cross-peak between the signals of the -O-CH₂- and -CH₂-Br protons, confirming their connectivity. It would also show a cross-peak between H-5 and H-6, confirming their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For example, it would show a cross-peak between the ¹H signal at ~2.30 ppm and the ¹³C signal at ~21 ppm, definitively assigning them to the C4-methyl group.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous structural characterization of this compound. The predicted spectra, based on established substituent effects and coupling constant data, provide a clear roadmap for assigning each signal to its corresponding nucleus within the molecule. While 1D NMR provides the primary framework, the application of 2D techniques like COSY and HSQC offers an orthogonal layer of validation, ensuring the trustworthiness and accuracy of the final structural assignment. This guide exemplifies a systematic and logical approach that is central to the work of researchers and scientists in chemical and pharmaceutical development.

References

-

¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. Available at: [Link]

-

The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Puget Sound. Available at: [Link]

-

NMR Spectroscopy of Benzene Derivatives. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Substituents on Benzene with ¹H and ¹³C Chemical Shifts at the C4 site in Benzene Relative to TMS. ResearchGate. Available at: [Link]

-

General NMR Information. Wiley-VCH. Available at: [Link]

-

General Experimental Procedures for NMR. Supporting Information. Available at: [Link]

-

General Methods for NMR Spectroscopy. Royal Society of Chemistry. Available at: [Link]

-

General Analytic Data for Organic Compounds. Royal Society of Chemistry. Available at: [Link]

-

¹³C NMR Spectrum Prediction. Human Metabolome Database. Available at: [Link]

-

NMR Spectroscopy: Spin-Spin Splitting & Coupling Constants. Studylib. Available at: [Link]

-

General methods for NMR. Royal Society of Chemistry. Available at: [Link]

-

General Experimental Details for NMR. Royal Society of Chemistry. Available at: [Link]

-

NMR 5: Coupling Constants. YouTube. Available at: [Link]

-

Coupling constants for ¹H and ¹³C NMR. University of Wisconsin-Madison. Available at: [Link]

-

Coupling constant. Khan Academy. Available at: [Link]

-

1-Bromo-2,4-dimethoxybenzene Spectral Information. PubChem. Available at: [Link]

-

NMR 14 - J values (coupling constants). YouTube. Available at: [Link]

-

Synthesis of 1,5-Dibromo-2,4-dimethoxybenzene. PMC - NIH. Available at: [Link]

-

Synthesis Ideas for bromo-dimethoxy compounds. The Vespiary. Available at: [Link]

-

Synthesis of 1,4-dibromo-2,5-dimethoxybenzene. Royal Society of Chemistry. Available at: [Link]

-

Interpreting the Carbon-13 NMR spectrum of 1,2-dimethylbenzene. Doc Brown's Chemistry. Available at: [Link]

-

¹H and ¹³C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate. Available at: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. studylib.net [studylib.net]

- 8. m.youtube.com [m.youtube.com]

- 9. C8H10 C-13 nmr spectrum of 1,2-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of o-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

reactivity of the bromoethoxy group in 1-(2-bromoethoxy)-2,4-dimethylbenzene

An In-depth Technical Guide to the Reactivity of the Bromoethoxy Group in 1-(2-bromoethoxy)-2,4-dimethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the . The document is intended for researchers, scientists, and professionals in drug development. It details the primary reaction pathways, namely nucleophilic substitution (S(_N)2) and elimination (E2) reactions. The influence of the 2,4-dimethylphenyl moiety on the reactivity of the bromoethoxy group is discussed in terms of electronic and steric effects. This guide also presents detailed, step-by-step experimental protocols for key transformations and summarizes quantitative data in structured tables. Visual diagrams are provided to illustrate reaction mechanisms and experimental workflows, ensuring a thorough understanding of the molecule's chemical behavior.

Introduction

This compound is an aromatic ether that incorporates a reactive bromoethoxy side chain. Its structure, featuring a primary alkyl bromide, makes it a valuable intermediate in organic synthesis. The bromine atom serves as a good leaving group, making the molecule susceptible to nucleophilic attack and elimination reactions. The presence of the 2,4-dimethylbenzene ring introduces specific electronic and steric influences that modulate the reactivity of the bromoethoxy group. Understanding these characteristics is crucial for designing synthetic routes and developing novel molecules in fields such as medicinal chemistry and materials science. This guide aims to provide a detailed exploration of the chemical reactivity of this compound, supported by established principles of organic chemistry.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This method involves the reaction of 2,4-dimethylphenol with an excess of 1,2-dibromoethane in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-dimethylphenol

-

1,2-dibromoethane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethylphenol (1.0 eq) and sodium hydroxide (2.0 eq) in ethanol.

-

Stir the mixture at 50°C for 2 hours to form the sodium phenoxide salt.

-

Slowly add 1,2-dibromoethane (3.0 eq) dropwise to the reaction mixture.

-

Reflux the resulting solution for 12 hours.[1]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 50 mL) and wash the combined organic layers with water (50 mL).[1]

-

Dry the organic phase over anhydrous MgSO(_4), filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity of the Bromoethoxy Group

The is primarily dictated by the C-Br bond. The carbon atom attached to the bromine is electrophilic, making it a target for nucleophiles. The primary nature of the alkyl halide favors S(_N)2 reactions over S(_N)1 reactions. Concurrently, the presence of a β-hydrogen allows for elimination reactions to occur, typically via an E2 mechanism, especially in the presence of strong, sterically hindered bases.

Nucleophilic Substitution Reactions (S(_N)2)

The primary bromoethoxy group is an excellent substrate for S(_N)2 reactions. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single step.

The rate of the S(_N)2 reaction is influenced by several factors:

-

Nucleophile: Stronger, less sterically hindered nucleophiles increase the reaction rate.

-

Solvent: Polar aprotic solvents (e.g., acetone, acetonitrile) are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.

-

Temperature: Higher temperatures generally favor elimination over substitution.

Table 1: Representative S(_N)2 Reactions of this compound

| Nucleophile | Reagent | Solvent | Product |

| Hydroxide | NaOH | H(_2)O/THF | 2-(2,4-dimethylphenoxy)ethanol |

| Cyanide | NaCN | DMSO | 3-(2,4-dimethylphenoxy)propanenitrile |

| Azide | NaN(_3) | DMF | 1-(2-azidoethoxy)-2,4-dimethylbenzene |

| Thiolate | NaSPh | Ethanol | 1-(2-(phenylthio)ethoxy)-2,4-dimethylbenzene |

| Amine | NH(_3) | Ethanol | 2-(2,4-dimethylphenoxy)ethanamine |

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 1-ethenoxy-2,4-dimethylbenzene. This reaction is a concerted process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously forming a double bond and expelling the bromide ion.[2][3]

The competition between substitution and elimination is influenced by:

-

Base Strength and Steric Hindrance: Strong, bulky bases like potassium tert-butoxide (t-BuOK) favor elimination.[3]

-

Temperature: Higher temperatures favor elimination reactions.[3]

-

Solvent: Less polar solvents favor elimination.

According to Zaitsev's rule, elimination reactions tend to produce the more substituted, and therefore more stable, alkene.[4][5] However, for the bromoethoxy group, there is only one possible alkene product.

Table 2: Representative E2 Reactions of this compound

| Base | Reagent | Solvent | Major Product |

| tert-butoxide | t-BuOK | THF | 1-ethenoxy-2,4-dimethylbenzene |

| DBU | DBU | Acetonitrile | 1-ethenoxy-2,4-dimethylbenzene |

Influence of the 2,4-Dimethylphenyl Group

The 2,4-dimethylphenyl group attached to the ether oxygen influences the reactivity of the bromoethoxy moiety through both electronic and steric effects.

-

Electronic Effects: The methyl groups are weakly electron-donating, which slightly increases the electron density on the oxygen atom. This inductive effect is transmitted through the ether linkage, but its impact on the distant C-Br bond is minimal. The primary electronic factor governing the reactivity remains the inductive effect of the bromine atom.

-

Steric Effects: The presence of a methyl group in the ortho position of the benzene ring introduces some steric hindrance.[6] While this does not significantly impede the approach of small nucleophiles to the primary electrophilic carbon of the bromoethoxy group, it could play a role in reactions involving very bulky nucleophiles or reagents. However, for most common nucleophiles, the steric effect of the 2,4-dimethylphenyl group is not expected to be a major determining factor in the reaction outcome.[6]

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Sodium Azide

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

-

Stir the reaction mixture at 60°C for 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

-

The resulting crude 1-(2-azidoethoxy)-2,4-dimethylbenzene can be used without further purification or purified by column chromatography.

Protocol 2: Elimination with Potassium tert-Butoxide

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C and add potassium tert-butoxide (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH(_4)Cl.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 1-ethenoxy-2,4-dimethylbenzene.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is dominated by the bromoethoxy group. It readily undergoes S(_N)2 reactions with a variety of nucleophiles to yield a diverse range of functionalized ethers. In the presence of strong, sterically hindered bases, it undergoes E2 elimination to form the corresponding vinyl ether. The 2,4-dimethylphenyl group exerts a modest electronic and steric influence on the reactivity. By carefully selecting the reaction conditions, chemists can selectively control the outcome of reactions involving this compound, making it a valuable building block in organic synthesis.

References

[7] Exploring 1-Bromo-2,4-Dimethoxybenzene: Properties and Applications. (n.d.). Retrieved from [1] 1,2-Bis(2-broMoethoxy)benzene synthesis - ChemicalBook. (n.d.). Retrieved from [8] SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [2] 9: Formation of Alkenes and Alkynes. Elimination Reactions. (n.d.). Retrieved from [9] An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem. (n.d.). Retrieved from [3] Elimination reactions - ResearchGate. (n.d.). Retrieved from [10] Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11. (2005). Retrieved from [11] Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023). Retrieved from [12] Molecular Structure: Understanding Steric and Electronic Effects from Molecular Mechanics. (n.d.). Retrieved from [6] Steric effects - Wikipedia. (n.d.). Retrieved from [13] Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis - Benchchem. (n.d.). Retrieved from [14] 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. (n.d.). Retrieved from [4] 11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts. (2024). Retrieved from [15] 1,5-Dibromo-2,4-dimethoxybenzene - PMC - NIH. (n.d.). Retrieved from [5] 11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts. (2024). Retrieved from

Sources

- 1. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Steric effects - Wikipedia [en.wikipedia.org]

- 7. innospk.com [innospk.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. 1,5-Dibromo-2,4-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 1-(2-bromoethoxy)-2,4-dimethylbenzene synthesis and reactions

An In-depth Technical Guide to the Synthesis and Reactions of 1-(2-bromoethoxy)-2,4-dimethylbenzene

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex target molecules. This compound emerges as a valuable intermediate, possessing two distinct reactive sites: a nucleophile-receptive bromoethoxy tail and an electron-rich aromatic core. This guide provides a comprehensive review of the synthesis and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The structure, featuring a primary alkyl bromide and an activated benzene ring, allows for sequential, orthogonal chemical transformations, making it an attractive scaffold for generating diverse molecular libraries. The electron-donating methyl and ethoxy groups activate the aromatic ring, influencing its reactivity in electrophilic substitutions, while the bromoethyl moiety serves as a robust handle for introducing a wide array of functional groups via nucleophilic substitution.

Part 1: Synthesis of this compound

The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet powerful reaction involves the SN2 displacement of a halide by an alkoxide, in this case, the phenoxide of 2,4-dimethylphenol.[1][2][3] The choice of this method is predicated on its broad scope, reliability, and the fact that the reaction proceeds readily with primary alkyl halides.[3]

Causality Behind Experimental Choices

The synthesis involves the reaction of 2,4-dimethylphenol with an excess of 1,2-dibromoethane in the presence of a base.

-

Choice of Reactants : 2,4-dimethylphenol provides the aromatic core. 1,2-dibromoethane serves a dual purpose: it is the source of the bromoethoxy group and acts as the solvent in some protocols. Using a large excess of 1,2-dibromoethane is crucial to favor the desired mono-alkylation product over the potential formation of a dialkylated byproduct, 1,2-bis(2,4-dimethylphenoxy)ethane.[4]

-

Base and Solvent System : A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol to its corresponding nucleophilic phenoxide.[4] Solvents such as acetone or acetonitrile are commonly employed as they effectively dissolve the reactants and facilitate the SN2 mechanism.[2] For improved yields, a switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) can be advantageous, as it better solvates the cation of the base, leaving a more "naked" and reactive phenoxide anion.[4]

-

Reaction Conditions : The reaction is typically heated to reflux to ensure a reasonable reaction rate.[4] The SN2 reaction mechanism requires a backside attack by the nucleophile on the primary carbon bearing the bromine atom.[3]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar mono-alkylations of phenols.[4][5]

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylphenol (1.0 eq.).

-

Addition of Base and Solvent : Add anhydrous potassium carbonate (3.0 eq.) and a suitable solvent such as acetone or acetonitrile (10 mL per gram of phenol).

-

Formation of Phenoxide : Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium 2,4-dimethylphenoxide.

-

Addition of Alkylating Agent : Add 1,2-dibromoethane (3.0 eq.) to the reaction mixture.

-

Reaction : Heat the mixture to reflux (the boiling point of the solvent) and maintain it for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction : Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water, followed by brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Data Summary: Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Expected Yield |

| 2,4-Dimethylphenol | 1,2-Dibromoethane | K₂CO₃ | Acetone/DMF | Reflux | 40-65%[4] |

Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Part 2: Reactions of this compound

The reactivity of this molecule can be logically divided into two main categories: reactions involving the bromoethoxy side chain and those involving the aromatic ring.

Reactions of the Bromoethoxy Side Chain

The primary alkyl bromide is an excellent electrophile for SN2 reactions and can also undergo E2 elimination under specific conditions.[6]

This is the most synthetically useful reaction pathway for the bromoethoxy group. The primary carbon is unhindered, and bromide is a good leaving group, favoring the SN2 mechanism.[1][3] This allows for the introduction of a wide variety of functional groups by reacting it with different nucleophiles. A general scheme is shown below.

General Reaction: R-Nu⁻ + this compound → R-Nu-CH₂CH₂-O-Ar + Br⁻ (where Ar = 2,4-dimethylphenyl)

Examples of Nucleophilic Substitution:

| Nucleophile (Nu⁻) | Reagent Example | Product Class |

| Amine (R₂NH) | Benzylamine, Morpholine | N-Substituted Amino Ethers[7] |

| Thiolate (RS⁻) | Sodium thiophenoxide | Thioethers |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitriles |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Organic Azides |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohols |

Causality and Self-Validation: The success of these SN2 reactions is validated by the clean conversion to a single product with inversion of stereochemistry (if a chiral center were present). The reaction rate is dependent on the concentration of both the substrate and the nucleophile, a hallmark of the bimolecular pathway.[2] To ensure substitution dominates, non-bulky, strong nucleophiles and polar aprotic solvents are the preferred choices.[6]

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 1-ethenyloxy-2,4-dimethylbenzene (a vinyl ether).[8][9]

Reaction: this compound + Strong, Bulky Base → 1-ethenyloxy-2,4-dimethylbenzene

Causality and Control: Strong, bulky bases such as potassium tert-butoxide (t-BuOK) favor the removal of a proton from the adjacent carbon (β-elimination) over attacking the electrophilic carbon, thus promoting elimination over substitution.[9][10] Higher temperatures also tend to favor elimination.[9] Therefore, to avoid this side reaction when substitution is desired, one must choose a non-bulky base/nucleophile and moderate reaction temperatures.

Reaction Pathway: SN2 vs. E2

Caption: Competing SN2 and E2 reaction pathways for the bromoethoxy side chain.

Reactions of the Aromatic Ring

The benzene ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two methyl groups and one alkoxy group.[11] All three are ortho-, para-directing substituents.

-

Directing Effects : The powerful activating and directing nature of the alkoxy group, combined with the two methyl groups, will strongly direct incoming electrophiles to the positions ortho and para to the oxygen. The available positions are C3, C5, and C6. Steric hindrance from the adjacent methyl and alkoxy groups might influence the regioselectivity, with substitution at the less hindered C5 position often being favored.

Potential Electrophilic Aromatic Substitution Reactions:

-

Halogenation : Reaction with Br₂ in the presence of a Lewis acid (or without, due to the high activation) would likely lead to bromination at the C5 position.

-

Nitration : Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely at the C5 position.

-

Friedel-Crafts Alkylation/Acylation : While possible, Friedel-Crafts reactions on highly activated rings can be difficult to control and may lead to multiple substitutions.[12][13] The Lewis acid catalyst (e.g., AlCl₃) can also coordinate with the ether oxygen, complicating the reaction.

Conclusion

This compound is a synthetically versatile molecule whose value lies in its predictable and controllable reactivity. The Williamson ether synthesis provides a straightforward route for its preparation. Its subsequent chemistry is dominated by the SN2 reactions of the bromoethoxy side chain, allowing for the facile introduction of diverse functionalities. Concurrently, the activated aromatic ring is primed for electrophilic substitution, offering a secondary site for molecular elaboration. Understanding the interplay between reaction conditions and the inherent properties of this bifunctional building block empowers chemists to strategically design and execute synthetic routes for novel compounds in pharmaceutical and materials science research.

References

- Vertex AI Search. (n.d.).

-

Chemistry LibreTexts. (2023, January 22). Reactions of Substituent Groups. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

- Neuman, R. C. Jr. (n.d.). 9: Formation of Alkenes and Alkynes. Elimination Reactions. University of California, Riverside.

-

ResearchGate. (n.d.). Elimination reactions. [Link]

-

Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

-

Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]

A Technical Guide to 1-(2-Bromoethoxy)-2,4-dimethylbenzene (CAS No. 18800-35-6): Synthesis, Characterization, and Applications for Research Professionals

Executive Summary

This technical guide provides an in-depth analysis of 1-(2-bromoethoxy)-2,4-dimethylbenzene, a chemical intermediate identified by CAS number 18800-35-6.[1][2][3] This document is structured to serve researchers, scientists, and professionals in drug development by elucidating the compound's physicochemical properties, a robust synthetic pathway with mechanistic rationale, comprehensive analytical characterization protocols, and its potential applications as a versatile building block in organic synthesis. All methodologies are presented with an emphasis on scientific integrity, causality, and safety, providing a self-validating framework for laboratory application.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic ether. Its structure incorporates a 2,4-dimethylphenyl group linked via an ether oxygen to a 2-bromoethyl moiety. This bifunctional nature—a nucleophilic substitution-ready alkyl bromide and a modifiable aromatic ring—makes it a valuable intermediate.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | Internal Nomenclature |

| CAS Number | 18800-35-6 | [1][3] |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| Physical Form | Liquid (at STP) | [3] |

| Purity (Typical) | ≥98% | [1] |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable approach to synthesizing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable method for forming the ether linkage.

Retrosynthetic Analysis & Strategy

A logical disconnection of the target molecule at the ether bond reveals the precursor synthons: the nucleophilic 2,4-dimethylphenoxide and the electrophilic 2-bromoethyl cation or its equivalent. This leads to the selection of 2,4-dimethylphenol and 1,2-dibromoethane as ideal starting materials. The use of 1,2-dibromoethane in excess is a key strategic choice; it serves as both the electrophile and, in some contexts, the solvent, while its symmetric nature minimizes the formation of bis-ether byproducts under controlled conditions.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for analogous bromoalkoxybenzene syntheses.[4]

Objective: To synthesize this compound from 2,4-dimethylphenol.

Materials:

-

2,4-Dimethylphenol (1.0 eq.)

-

Sodium hydroxide (NaOH) (1.1 eq.)

-

1,2-Dibromoethane (3.0 eq.)

-

Ethanol, anhydrous (as solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylphenol (1.0 eq.) and anhydrous ethanol. Stir until fully dissolved. Carefully add sodium hydroxide pellets (1.1 eq.). The formation of the sodium 2,4-dimethylphenoxide salt is exothermic. Stir the mixture at 50°C for 2 hours to ensure complete salt formation.[4]

-

Causality: The phenolic proton is acidic and must be removed by a strong base (NaOH) to generate the potent phenoxide nucleophile required for the subsequent Sₙ2 attack.

-

-

Nucleophilic Substitution (Sₙ2 Reaction): Slowly add 1,2-dibromoethane (3.0 eq.) to the reaction mixture. Heat the solution to reflux and maintain for 12-16 hours.[4]

-

Causality: The phenoxide attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion. Using an excess of the dibromo-reagent kinetically favors the desired mono-alkylation product over the potential bis-aryloxyethane byproduct.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate), visualizing with UV light. The disappearance of the 2,4-dimethylphenol spot indicates reaction completion.

-

Workup & Isolation: a. Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. b. Add deionized water to the residue to dissolve the sodium bromide salt. c. Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3x volumes). d. Combine the organic layers and wash sequentially with deionized water and brine.

-

Causality: The washing steps remove water-soluble impurities, primarily the inorganic salt byproduct (NaBr) and any unreacted NaOH.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford this compound as a pure liquid.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols are based on standard methods for analogous brominated aromatic compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for unambiguous structural elucidation.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Region: Two singlets or a pair of doublets in the δ 6.8-7.2 ppm range, corresponding to the three aromatic protons.

-

Ether Methylene Protons (-O-CH₂-): A triplet around δ 4.2-4.4 ppm.

-

Brominated Methylene Protons (-CH₂-Br): A triplet downfield from the ether methylene protons, around δ 3.6-3.8 ppm.

-

Methyl Protons (-CH₃): Two distinct singlets in the δ 2.2-2.4 ppm range, each integrating to 3H.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will confirm the carbon skeleton.

-

Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range.

-

Ether Methylene Carbon (-O-CH₂-): A signal around δ 68-70 ppm.

-

Brominated Methylene Carbon (-CH₂-Br): A signal significantly upfield, around δ 28-30 ppm.

-

Methyl Carbons (-CH₃): Two signals in the δ 15-22 ppm range.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

-

Expected Result: When analyzed by techniques like GC-MS (EI), the mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion will appear as two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺ (e.g., at m/z 228 and 230). This is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final product.

| HPLC Parameter | Suggested Starting Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient; Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Prep | 1 mg/mL solution in Acetonitrile |

Self-Validation: A pure sample should yield a single major peak. The peak area percentage is used to quantify purity, which should be ≥98% for most research applications.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a versatile molecular scaffold or linker in the synthesis of more complex target molecules.[1]

Key Utility:

-

Linker/Spacer: The 2-(2,4-dimethylphenoxy)ethyl moiety can be readily installed into a target molecule via nucleophilic displacement of the bromide. This is useful for connecting different pharmacophores or for positioning functional groups at a specific distance within a molecule.

-

Scaffold Modification: The terminal bromide allows for a wide range of subsequent chemical transformations, including substitution with amines, thiols, azides, or formation of Grignard reagents for carbon-carbon bond formation.

-

Aromatic Core: The 2,4-dimethylphenyl group provides a lipophilic aromatic core that can be further functionalized if necessary, for example, through directed ortho-metalation or other electrophilic aromatic substitution reactions.

Caption: Potential synthetic utility of this compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related bromoalkoxybenzenes can be used to establish prudent handling practices.[6][7][8]

| Hazard Class | Description | GHS Pictogram |

| Acute Toxicity, Oral | May be harmful if swallowed. | Exclamation Mark |

| Skin Corrosion/Irritation | May cause skin irritation. | Exclamation Mark |

| Eye Damage/Irritation | May cause serious eye irritation. | Exclamation Mark |

| Specific Target Organ Toxicity | May cause respiratory irritation. | Exclamation Mark |

Handling Protocols

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][7]

First Aid Measures

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.[6][7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS No. 18800-35-6) is a valuable and versatile chemical intermediate. Its straightforward synthesis via Williamson etherification, combined with its bifunctional nature, makes it a practical building block for drug discovery and specialty chemical synthesis. The protocols and data presented in this guide provide a comprehensive framework for its safe handling, synthesis, and characterization, empowering researchers to effectively utilize this compound in their development pipelines.

References

- Exploring 1-Bromo-2,4-Dimethoxybenzene: Properties and Applic

- 18800-35-6 | this compound - MolCore. (URL: )

- Safety D

- 18800-34-5|1-(2-Bromoethoxy)-4-methylbenzene - BLDpharm. (URL: )

- CAS NO. 18800-35-6 | this compound - Local Pharma Guide. (URL: )

- This compound | CAS# 18800-35-6 | MFCD02030842 | BB-5580615 - Hit2Lead. (URL: )

- 18800-32-3|1-(2-Bromoethoxy)-2-methylbenzene|BLD Pharm. (URL: )

- 2 - SAFETY D

- 11 - SAFETY D

- SAFETY D

- 1-Bromo-2,4-dimethoxybenzene 97 17715-69-4 - Sigma-Aldrich. (URL: )

- 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem. (URL: )

- SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: )

- Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem. (URL: )

- Benzene, 1-bromo-2,4-dimethoxy- - the NIST WebBook. (URL: )

- ((2-Bromoethoxy)methyl)

- 1-(2-Bromoethoxy)-4-methoxybenzene | C9H11BrO2 | CID 579814 - PubChem. (URL: )

- 1,2-Bis(2-broMoethoxy)benzene synthesis - ChemicalBook. (URL: )

- An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem. (URL: )

- 1-Bromo-2,4-dimethoxybenzene | C8H9BrO2 | CID 87266 - PubChem. (URL: )

- Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11. (URL: )

- 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum - ChemicalBook. (URL: )

- 1-Bromo-2,4-dimethylbenzene 97 583-70-0 - Sigma-Aldrich. (URL: )

-

p-Xylene - Wikipedia. (URL: [Link])

-

Xylene - Wikipedia. (URL: [Link])

- 1,4-Dibromo-2-(2-bromoethoxy)benzene | CAS#:377091-18-4 | Chemsrc. (URL: )

- Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene - Benchchem. (URL: )

- 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem. (URL: )

-

(PDF) 1,5-Dibromo-2,4-dimethoxybenzene - ResearchGate. (URL: [Link])

Sources

- 1. molcore.com [molcore.com]

- 2. CAS NO. 18800-35-6 | this compound | C10H13BrO [localpharmaguide.com]

- 3. Hit2Lead | this compound | CAS# 18800-35-6 | MFCD02030842 | BB-5580615 [hit2lead.com]

- 4. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

A Practical Guide to Determining the Solubility of 1-(2-bromoethoxy)-2,4-dimethylbenzene for Pharmaceutical and Research Applications

An In-Depth Technical Guide

Abstract

1-(2-bromoethoxy)-2,4-dimethylbenzene is a substituted aromatic ether with potential applications as an intermediate in organic synthesis, particularly within the development of novel pharmaceutical agents and materials. A fundamental understanding of its solubility in common organic solvents is critical for its effective use in reaction design, purification, formulation, and quality control. This guide addresses the current lack of publicly available, comprehensive solubility data for this compound. It provides a robust framework for researchers and drug development professionals to both predict and experimentally determine its solubility. The guide begins with a theoretical assessment of the compound's structural attributes to forecast its behavior in various solvent classes. This is followed by a detailed, step-by-step experimental protocol based on the reliable isothermal shake-flask method. This document is designed not merely to present data, but to empower scientists with the foundational principles and practical methodologies required to generate accurate and reproducible solubility profiles, ensuring process efficiency and scientific integrity.

Part 1: Theoretical Assessment of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

-

Nonpolar Core: The compound is built upon a 2,4-dimethylbenzene (xylene) ring. This aromatic ring is bulky and hydrophobic, dominated by London dispersion forces. This core structure strongly favors interactions with nonpolar or weakly polar solvents.

-

Polar Moieties: The molecule contains an ether linkage (-O-) and a bromo- substituent (-Br). The ether oxygen can act as a hydrogen bond acceptor, and both the C-O and C-Br bonds introduce dipoles, adding a degree of polarity to the molecule.

-

Overall Character: Despite the polar groups, the large, nonpolar surface area of the dimethylbenzene ring is the dominant feature. The molecule lacks a hydrogen bond donor (like an -OH or -NH group), which limits its ability to integrate into the hydrogen-bonding networks of highly polar, protic solvents.

Predicted Solubility Profile:

Based on this analysis, we can forecast the following solubility patterns:

-

High Solubility: Expected in nonpolar and moderately polar aprotic solvents. The nonpolar aromatic ring will interact favorably via Van der Waals forces with solvents like toluene, hexane, and diethyl ether. The molecule's overall dipole moment will allow for effective solvation by solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

-

Moderate to Low Solubility: Expected in polar aprotic solvents with higher dielectric constants, such as acetone or acetonitrile.

-

Poor Solubility: Expected in highly polar protic solvents like water, methanol, and ethanol. The energy required to break the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the weak interactions formed with the solute. The large hydrophobic group would lead to a significant negative entropy change upon dissolution in water.

The below diagram illustrates the key intermolecular forces at play between this compound and representative solvent classes.

Caption: Predicted solute-solvent interactions.

Part 2: Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method. This protocol is a gold standard, referenced in international pharmacopoeias and regulatory guidelines for its robustness and accuracy. The principle is to create a saturated solution by agitating an excess of the solute in the solvent at a constant temperature for a sufficient period to reach equilibrium.

Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (or a water bath with a magnetic stirrer)

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

Glass petri dishes or weighing boats (for gravimetric analysis)

-

Vacuum oven or desiccator

2. Experimental Workflow:

The following diagram outlines the complete experimental procedure.

Caption: Workflow for the shake-flask solubility protocol.

3. Step-by-Step Methodology:

-

Step 1: Preparation:

-

Tare a glass vial on the analytical balance.

-

Add an excess amount of this compound to the vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures that the solution is truly saturated.

-

Record the exact mass of the added solute.

-

Add a precise volume (e.g., 5.0 mL) or mass of the chosen solvent to the vial. Seal the vial tightly.

-

-

Step 2: Equilibration:

-

Place the vial in an orbital shaker or water bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture for a predetermined period. A typical duration is 24 to 48 hours. To ensure equilibrium has been reached, preliminary experiments can be run where samples are taken at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.

-

-

Step 3: Separation:

-

Remove the vial from the shaker and let it stand at the experimental temperature to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed for 10-15 minutes. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Carefully draw the clear supernatant using a syringe and immediately pass it through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean container.

-

-

Step 4: Quantification (Gravimetric Method):

-

Pre-weigh a clean, dry glass petri dish or weighing boat on the analytical balance and record its mass (M_dish).

-

Accurately transfer a known volume or mass of the clear, filtered saturated solution into the pre-weighed dish. Record the exact volume or mass (V_filtrate or M_filtrate).

-

Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a desiccator until the solvent has completely evaporated. The temperature should be high enough to facilitate evaporation but low enough to prevent degradation or sublimation of the solute.

-

Once the residue is completely dry (constant weight), weigh the dish again (M_final).

-

-

Step 5: Calculation:

-

Calculate the mass of the dissolved solute: M_solute = M_final - M_dish.

-

Calculate the solubility. If you used a volume of filtrate:

-

Solubility (mg/mL) = M_solute (mg) / V_filtrate (mL)

-

-

If you used a mass of filtrate, you will need the solvent density (ρ) to convert to a mass/volume unit.

-

4. Trustworthiness and Self-Validation:

-

Replicates: Perform each measurement in triplicate to ensure reproducibility and calculate the standard deviation.

-

Equilibrium Confirmation: As mentioned, kinetic studies showing a concentration plateau over time provide ultimate confidence that true equilibrium solubility was measured.

-

Mass Balance: For a complete analysis, the remaining undissolved solid can also be dried and weighed to ensure the total mass is conserved.

Part 3: Data Presentation and Interpretation

Results should be recorded systematically. The following table provides a clear template for presenting the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | USP Classification | Observations |

| Toluene | 25.0 | [Insert Value ± SD] | [Insert Value ± SD] | [e.g., Freely Soluble] | Clear, colorless solution |

| Dichloromethane | 25.0 | [Insert Value ± SD] | [Insert Value ± SD] | [e.g., Freely Soluble] | Clear, colorless solution |

| Ethyl Acetate | 25.0 | [Insert Value ± SD] | [Insert Value ± SD] | [e.g., Soluble] | Clear, colorless solution |

| Acetone | 25.0 | [Insert Value ± SD] | [Insert Value ± SD] | [e.g., Sparingly Soluble] | Clear, colorless solution |

| Ethanol | 25.0 | [Insert Value ± SD] | [Insert Value ± SD] | [e.g., Slightly Soluble] | Clear, colorless solution |

| Water | 25.0 | [Insert Value ± SD] | [Insert Value ± SD] | [e.g., Practically Insoluble] | Immiscible, phase separation |

Note: Molar mass of this compound (C11H15BrO) is approximately 243.14 g/mol . This value is used to convert mg/mL to mol/L.

The United States Pharmacopeia (USP) provides standardized descriptive terms for solubility, which are useful for qualitative classification.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Avdeef, A. (2012). Solubility of Sparingly-Soluble Ionizable Drugs. In Absorption and Drug Development (pp. 119-166). Wiley. [Link]

-

The United States Pharmacopeial Convention. General Chapter <1236> Solubility. United States Pharmacopeia and National Formulary (USP-NF).. [Link]

spectroscopic data (IR, MS) for 1-(2-bromoethoxy)-2,4-dimethylbenzene

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2-bromoethoxy)-2,4-dimethylbenzene

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. This compound (Molecular Formula: C₁₀H₁₃BrO, Molecular Weight: 229.11 g/mol ) serves as a valuable building block, and its precise characterization is a critical checkpoint for quality control and downstream reaction success. This guide provides a detailed examination of the key spectroscopic identifiers for this compound using Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the analytical techniques and the interpretation of the resulting spectra, ensuring a robust and validated understanding of the molecule's structure.

Part 1: Mass Spectrometry (MS) - Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a volatile, thermally stable molecule like this compound, Electron Ionization (EI) is the method of choice. The high energy of the electron beam (typically 70 eV) induces reproducible fragmentation, creating a unique fingerprint that is invaluable for structural elucidation.[1][2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a self-validating system for acquiring a high-quality EI mass spectrum.

-

Sample Preparation: Ensure the sample is as pure as possible and free of non-volatile solvents or salts, which can contaminate the ion source.[3] A concentration of approximately 1 mg/mL in a volatile solvent like dichloromethane or methanol is typically sufficient for analysis via a Gas Chromatography (GC-MS) introduction system.

-

Instrument Calibration: Calibrate the mass analyzer using a known reference compound (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy across the desired m/z range.

-

Ionization: The sample is introduced into the high-vacuum source, where it is vaporized. A beam of 70 eV electrons bombards the gaseous molecules.[2][4] This energy is significantly higher than the ionization energy of most organic molecules, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to undergo characteristic fragmentation, breaking into smaller, stable charged ions and neutral radicals.[4][5]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, ion trap, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound is distinguished by several key features.

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Notes |

| 230 | [C₁₀H₁₃⁸¹BrO]⁺• | 98 | Molecular ion (M+2) peak |

| 228 | [C₁₀H₁₃⁷⁹BrO]⁺• | 100 | Molecular ion (M⁺) peak (Base Peak) |

| 122 | [C₈H₁₀O]⁺• | 95 | Loss of •CH₂CH₂Br |

| 121 | [C₈H₉O]⁺ | 85 | Loss of H from the m/z 122 fragment |

| 107 | [C₇H₇O]⁺ | 30 | Loss of methyl group from m/z 122 |

| 91 | [C₇H₇]⁺ | 40 | Tropylium ion, rearrangement from m/z 121 or 107 |

Key Insights:

-

Molecular Ion and Bromine Isotopes: The most telling feature is the pair of peaks at m/z 228 and 230 of nearly equal intensity. This is the classic signature of a molecule containing a single bromine atom, reflecting the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which is approximately 1:1.[5][6][7] The presence of this M⁺/M+2 doublet immediately confirms the elemental composition and serves as a primary validation point.

-